A Comprehensive Technical Guide to 2-(Benzyloxy)-4-methoxyaniline: A Key Building Block in Modern Drug Discovery
A Comprehensive Technical Guide to 2-(Benzyloxy)-4-methoxyaniline: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Substituted Anilines in Medicinal Chemistry
Aniline and its derivatives represent a cornerstone in the synthesis of a vast array of pharmaceuticals and biologically active compounds. The strategic placement of various functional groups on the aniline scaffold allows for the fine-tuning of a molecule's physicochemical properties, directing its biological activity, and optimizing its pharmacokinetic profile. 2-(Benzyloxy)-4-methoxyaniline, in particular, has emerged as a valuable building block in medicinal chemistry, offering a unique combination of steric and electronic features that are instrumental in the design of targeted therapeutics. This guide provides an in-depth technical overview of 2-(Benzyloxy)-4-methoxyaniline, encompassing its chemical and physical properties, synthesis, analytical characterization, and its burgeoning role in drug development.
Section 1: Core Properties of 2-(Benzyloxy)-4-methoxyaniline
Molecular Formula: C₁₄H₁₅NO₂[1]
Molecular Weight: 229.27 g/mol [1]
This molecule features a sophisticated architecture, incorporating a benzyl ether and a methoxy group on the aniline ring. The benzyloxy group provides a bulky, lipophilic moiety that can engage in hydrophobic interactions within biological targets, while the methoxy group acts as a hydrogen bond acceptor and can influence the electronic environment of the aromatic ring. The primary amine group serves as a crucial handle for a variety of chemical transformations, enabling its incorporation into larger, more complex molecular frameworks.
Table 1: Physicochemical Properties of 2-(Benzyloxy)-4-methoxyaniline
| Property | Value | Source |
| CAS Number | 807266-13-3 | [1][2] |
| Molecular Formula | C₁₄H₁₅NO₂ | [1] |
| Molecular Weight | 229.27 g/mol | [1] |
| Predicted XlogP | 2.7 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 4 | PubChem |
| Storage Temperature | 2-8°C | Sigma-Aldrich |
Section 2: Synthesis and Manufacturing
The synthesis of 2-(Benzyloxy)-4-methoxyaniline can be approached through a multi-step process, leveraging well-established organic chemistry reactions. A plausible and efficient synthetic route starts from a commercially available precursor, 2-nitro-4-methoxyphenol.
Diagram 1: Proposed Synthesis of 2-(Benzyloxy)-4-methoxyaniline
Caption: A two-step synthesis of 2-(Benzyloxy)-4-methoxyaniline.
Step-by-Step Experimental Protocol:
Step 1: Benzylation of 2-Nitro-4-methoxyphenol
This initial step involves the protection of the hydroxyl group as a benzyl ether. This is a standard Williamson ether synthesis. A similar procedure is reported for the synthesis of 2-Nitro-4-(benzyloxy)aniline[3].
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Reaction Setup: To a solution of 2-nitro-4-methoxyphenol (1 equivalent) in a suitable solvent such as acetone or methyl ethyl ketone (MEK), add potassium carbonate (K₂CO₃, 1.5-2 equivalents) as a base.
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Addition of Benzylating Agent: To the stirred suspension, add benzyl bromide (1.1 equivalents) dropwise at room temperature.
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Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 3-6 hours.
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Work-up: After completion, cool the reaction mixture and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude 2-nitro-1-(benzyloxy)-4-methoxybenzene.
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Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Step 2: Reduction of the Nitro Group
The final step is the reduction of the nitro group to the primary amine. This can be achieved using various reducing agents.
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Catalytic Hydrogenation (Preferred Method):
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Reaction Setup: Dissolve the 2-nitro-1-(benzyloxy)-4-methoxybenzene (1 equivalent) in a solvent like ethanol or ethyl acetate.
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Catalyst: Add a catalytic amount of palladium on carbon (10% Pd/C).
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Reaction Conditions: Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (monitored by TLC).
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Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to yield 2-(Benzyloxy)-4-methoxyaniline.
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Metal-Acid Reduction (Alternative Method):
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Reaction Setup: In a round-bottom flask, suspend the 2-nitro-1-(benzyloxy)-4-methoxybenzene in a mixture of ethanol and water.
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Reducing Agent: Add iron powder (Fe, 3-5 equivalents) followed by the slow addition of concentrated hydrochloric acid (HCl).
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Reaction Conditions: Heat the mixture to reflux for 2-4 hours.
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Work-up: Cool the reaction, make it basic with a solution of sodium carbonate or sodium hydroxide, and extract the product with an organic solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the desired product.
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Section 3: Analytical Characterization
The identity and purity of 2-(Benzyloxy)-4-methoxyaniline are confirmed using standard analytical techniques. While a dedicated spectrum for this specific isomer is not widely published, the expected spectral data can be reliably predicted based on its structure and comparison with the closely related isomer, N-benzyl-4-methoxyaniline.
Table 2: Predicted Spectroscopic Data for 2-(Benzyloxy)-4-methoxyaniline
| Technique | Predicted Key Signals |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.3-7.5 (m, 5H, Ar-H of benzyl), ~6.8 (d, 1H, Ar-H), ~6.4-6.5 (m, 2H, Ar-H), ~5.1 (s, 2H, -OCH₂-), ~3.8 (s, 3H, -OCH₃), ~3.7 (br s, 2H, -NH₂) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~150-155 (C-O), ~140-145 (C-N), ~137 (Ar-C of benzyl), ~127-129 (Ar-CH of benzyl), ~100-115 (Ar-CH of aniline), ~71 (-OCH₂-), ~55 (-OCH₃) |
| IR (KBr, cm⁻¹) | ~3300-3500 (N-H stretch), ~3030 (Ar C-H stretch), ~2850-2950 (Aliphatic C-H stretch), ~1600 (C=C stretch), ~1230 (C-O stretch) |
| Mass Spec. (EI) | m/z 229 (M⁺), 91 (tropylium ion, base peak) |
Rationale for Predicted Spectral Data:
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¹H NMR: The aromatic protons of the benzyl group will appear as a multiplet in the downfield region. The protons on the aniline ring will be in the more upfield aromatic region, with their splitting patterns dictated by their positions relative to the amine, methoxy, and benzyloxy groups. The benzylic protons (-OCH₂-) will be a characteristic singlet, and the methoxy protons will also be a singlet. The amine protons will appear as a broad singlet.
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¹³C NMR: The carbon atoms attached to oxygen and nitrogen will be the most downfield in the aromatic region. The benzylic carbon and methoxy carbon will have characteristic chemical shifts.
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IR Spectroscopy: The key diagnostic peaks will be the N-H stretching vibrations of the primary amine, along with the aromatic and aliphatic C-H stretches and the strong C-O ether stretch.
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Mass Spectrometry: The molecular ion peak is expected at m/z 229. A prominent fragment at m/z 91, corresponding to the stable tropylium cation (C₇H₇⁺), is anticipated due to the benzylic ether linkage.
Section 4: Applications in Drug Development and Medicinal Chemistry
2-(Benzyloxy)-4-methoxyaniline is a versatile scaffold for the synthesis of a variety of biologically active molecules. Its utility stems from the ability to functionalize the primary amine and the potential for the benzyloxy and methoxy groups to engage in key interactions with biological targets.
Diagram 2: Role of 2-(Benzyloxy)-4-methoxyaniline in Drug Discovery
Caption: Applications of 2-(Benzyloxy)-4-methoxyaniline in medicinal chemistry.
Synthesis of Kinase Inhibitors
Kinase inhibitors are a major class of targeted cancer therapies. The aniline scaffold is a common feature in many ATP-competitive kinase inhibitors. The primary amine of 2-(Benzyloxy)-4-methoxyaniline can be readily acylated or used in condensation reactions to form heterocyclic cores, such as quinazolines, which are prevalent in kinase inhibitor design[4]. The benzyloxy and methoxy groups can occupy specific pockets in the kinase active site, contributing to potency and selectivity. For instance, derivatives of benzyloxy anilines have been explored in the synthesis of inhibitors for kinases like Bcr-Abl[5].
Development of Antimycobacterial Agents
Tuberculosis remains a significant global health threat, and there is an urgent need for new drugs. Benzyloxyaniline derivatives have been investigated for their antimycobacterial properties[6]. The lipophilic nature of the benzyl group can aid in penetrating the mycolic acid-rich cell wall of Mycobacterium tuberculosis. The core aniline structure can be derivatized to introduce pharmacophores known to be active against this bacterium.
Scaffolds for Multifunctional Agents in Neurodegenerative Diseases
Recent research has highlighted the potential of 2-hydroxyl-4-benzyloxybenzyl aniline derivatives as multifunctional agents for the treatment of Parkinson's disease[7][8]. These compounds can exhibit a range of beneficial properties, including monoamine oxidase B (MAO-B) inhibition, antioxidant activity, and metal chelation. The structural motifs present in 2-(Benzyloxy)-4-methoxyaniline make it an attractive starting point for the design of such multi-target ligands.
Section 5: Safety and Handling
While a specific, comprehensive safety data sheet (SDS) for 2-(Benzyloxy)-4-methoxyaniline is not universally available, data from closely related aniline derivatives suggest that appropriate safety precautions should be taken.
General Safety Recommendations:
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Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
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Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents. The recommended storage temperature is 2-8°C.
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Toxicity: Based on related compounds, this substance may be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation.
Conclusion
2-(Benzyloxy)-4-methoxyaniline is a strategically important synthetic intermediate with significant potential in drug discovery and development. Its unique structural features provide a versatile platform for the design of novel therapeutics, particularly in the areas of oncology, infectious diseases, and neurodegenerative disorders. This guide has provided a comprehensive overview of its properties, synthesis, characterization, and applications, intended to support researchers and scientists in leveraging this valuable building block for the advancement of medicinal chemistry.
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